
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Overview
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions using appropriate ethylating agents.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 4-methoxy-3-methylphenylacetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzothiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.
Acetamide Derivatives: Compounds such as N-phenylacetamide and N-(4-methoxyphenyl)acetamide are structurally related.
Uniqueness
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is unique due to the specific substitution pattern on the benzothiazole and phenyl rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound incorporates an ethoxy group and a methoxy-substituted aromatic moiety, which may contribute to its biological efficacy.
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.4387 g/mol
- SMILES Notation : CCOc1ccc(cc1)CC(=O)Nc1nc2c(s1)cccc2OCC
Biological Activity
The biological activity of benzothiazole derivatives is well-documented, with various studies highlighting their potential therapeutic applications:
- Anticancer Activity : Compounds featuring the benzothiazole moiety have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
- Antimicrobial Properties : Benzothiazole derivatives are known for their antimicrobial activities. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .
- Anti-inflammatory Effects : Some research indicates that benzothiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions involving benzothiazole precursors and substituted acetamides. Common methods include:
- Acylation Reactions : Using acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.
- Condensation Reactions : Involving the reaction between amines and carboxylic acids under appropriate conditions.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
N-(4-methoxybenzothiazol-2-yl)-acetamide | Structure | Lacks ethoxy group; simpler structure |
5-Methylbenzothiazole | Structure | No acetamide functionality; different biological profile |
2-Aminobenzothiazole | Structure | Contains amino group; used in dye synthesis |
This table highlights how structural variations influence biological activity and potential applications.
Case Studies and Research Findings
Numerous studies have been conducted on benzothiazole derivatives that provide insights into their biological activities:
- Anticancer Studies : A study demonstrated that a related benzothiazole derivative inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Research indicated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making them candidates for further drug development.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may interact with specific enzymes or receptors involved in cellular signaling pathways related to cancer progression and inflammation .
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-4-24-15-6-5-7-16-18(15)21-19(25-16)20-17(22)11-13-8-9-14(23-3)12(2)10-13/h5-10H,4,11H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIZALVSJWDWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC(=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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